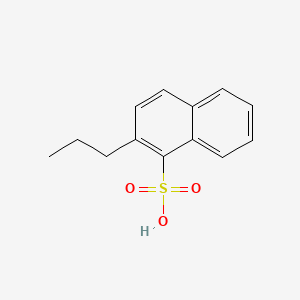

Propylnaphthalenesulphonic acid

説明

Contextualization within Naphthalene (B1677914) Sulfonic Acid Derivatives Chemistry

Naphthalene sulfonic acids and their derivatives are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. wikipedia.org The introduction of a sulfonic acid group (-SO3H) to the naphthalene ring significantly increases its water solubility and renders it acidic. These compounds are key intermediates in the synthesis of a wide range of chemicals, including dyes, pigments, and pharmaceuticals. wikipedia.org

Alkylnaphthalene sulfonates, such as the propyl-substituted variant, are a significant subgroup of naphthalene sulfonic acid derivatives. The addition of an alkyl chain, such as a propyl or butyl group, imparts surfactant properties to the molecule. chemicalindustriessecrets.com These compounds are known for their excellent wetting, dispersing, and emulsifying capabilities. chemicalindustriessecrets.comfrontiersin.org They are particularly valued for their stability in acidic and alkaline conditions, as well as in the presence of electrolytes and hard water. chemicalindustriessecrets.com

The properties of alkylnaphthalene sulfonates can be tailored by varying the length and branching of the alkyl chain. For instance, derivatives with shorter alkyl chains are reported to have good hydrotropic properties, while those with longer chains exhibit superior wetting and detergent properties. chemicalindustriessecrets.com Propylnaphthalenesulphonic acid, with its C3 alkyl chain, holds a position within this spectrum, offering a balance of these characteristics.

Historical Trajectories and Current Landscape of Research on this compound

The development of alkylnaphthalene sulfonates dates back to the early 20th century, with significant advancements made during World War I in Germany. sanhe-daily.com These compounds were initially synthesized as soap substitutes to conserve fats and oils. sanhe-daily.com The reaction of naphthalene with alcohols like propanol (B110389) or butanol in the presence of fuming sulfuric acid yielded these early synthetic surfactants. sanhe-daily.com While their general-purpose detergency was later surpassed by other petrochemical-based surfactants, their exceptional wetting and dispersing properties have ensured their continued relevance in various industrial applications. chemicalindustriessecrets.com

Historically, the production of isopropyl naphthalene sulfonate involved a two-step process of sulfonation followed by alkylation, which, while controllable, was slower and consumed more acid. google.com More recent methods have explored simultaneous alkylation and sulfonation to improve efficiency. frontiersin.org

Current research on this compound and its derivatives is focused on several key areas:

Enhanced Synthesis Methods: Researchers are exploring more efficient and environmentally friendly catalytic systems for the synthesis of specific isomers of this compound. This includes the use of solid acid catalysts and ionic liquids to improve reaction rates and selectivity. researchgate.netgoogle.com

Advanced Applications: The utility of this compound is being investigated in high-performance applications. These include its use as a dispersant in advanced materials, a stabilizer in emulsion polymerization, and as a catalyst in certain organic reactions. businessresearchinsights.comnih.govresearchcommons.org

Sustainable Formulations: In line with the growing emphasis on green chemistry, there is a trend towards developing biodegradable and less environmentally impactful formulations of alkylnaphthalene sulfonates. businessresearchinsights.com

The following tables provide a summary of key data related to this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 26761-79-5 |

| Molecular Formula | C13H14O3S |

| Appearance | Varies by isomer and purity |

| Solubility | Good in water, dependent on isomer |

Table 2: Research Findings on Isopropylnaphthalene Synthesis

| Catalyst | Alkylating Agent | Temperature (°C) | Isomer Selectivity (% β-isomer) | Reference |

|---|---|---|---|---|

| Et3NHCl-AlCl3 Ionic Liquid | Isopropyl bromide | 15 | 80 | researchgate.net |

| Perfluorinated sulphonic resin (Nafion-H) | Propene | Not specified | 95 | google.com |

Table 3: Applications of Alkylnaphthalene Sulfonates in Research

| Application Area | Function | Key Research Focus |

|---|---|---|

| Emulsion Polymerization | Emulsifier/Stabilizer | Synthesis of stable polymer latexes with controlled particle size. nih.govescholarship.orgresearchgate.net |

| Catalysis | Acid Catalyst | Esterification and other acid-catalyzed reactions. researchgate.netresearchgate.net |

| Concrete Admixtures | Superplasticizer/Water Reducer | Improving the workability and strength of concrete. wikipedia.orgchemicalindustriessecrets.com |

| Agrochemicals | Dispersant/Wetting Agent | Formulation of wettable powders and granules. chemicalindustriessecrets.com |

Structure

3D Structure

特性

CAS番号 |

344739-11-3 |

|---|---|

分子式 |

C13H14O3S |

分子量 |

250.32 g/mol |

IUPAC名 |

2-propylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |

InChIキー |

FWMKPJYJDJSEHR-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for Propylnaphthalenesulphonic Acid

Established Synthesis Routes for Propylnaphthalenesulphonic Acid

The traditional synthesis of this compound follows two main pathways: the sulphonation of a propylnaphthalene precursor or the alkylation of a naphthalenesulphonic acid intermediate.

Sulphonation Processes of Naphthalene (B1677914) Precursors

This method involves the initial synthesis of propylnaphthalene, which is then sulphonated. The primary route to propylnaphthalene is the Friedel-Crafts alkylation of naphthalene with a propylating agent, such as 1-propyl halide or propan-2-ol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄). rsc.orggoogle.comnih.gov The regioselectivity of this alkylation is influenced by the steric bulk of the propyl group, which tends to favor substitution at the less sterically hindered β-position (2-position) of the naphthalene ring to avoid interaction with the peri-hydrogen at the 8-position. griffith.edu.au

Once 2-propylnaphthalene (B1593662) is obtained, it undergoes sulphonation. This is an electrophilic aromatic substitution reaction where an activating group, the propyl group, and a deactivating group, the sulphonic acid group, will direct the position of subsequent substitutions. The propyl group, being an ortho-, para-director, will activate the ring towards further substitution, while the sulphonic acid group is a meta-director. researchgate.netnih.govresearchgate.net In the sulphonation of 2-propylnaphthalene, the incoming sulphonic acid group will preferentially add to the same ring as the propyl group at positions 6 or 7, which are para to the propyl group.

The choice of sulphonating agent and reaction conditions are critical in determining the isomer distribution of the final product. Common sulphonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulphonic acid. google.com The reaction temperature plays a crucial role; lower temperatures (around 80°C) tend to favor the formation of the kinetically controlled α-isomer (1- or 4-position), while higher temperatures (around 160°C) lead to the thermodynamically more stable β-isomer (2-, 3-, 6-, or 7-position). griffith.edu.au Given that the starting material is 2-propylnaphthalene, the sulphonation will occur at other positions on the naphthalene ring system.

A one-step process for producing alkylnaphthalene sulphonates has also been reported, where naphthalene is reacted simultaneously with an alcohol (e.g., propanol), sulfuric acid, and oleum. This method, however, can be challenging to control due to a vigorous exothermic reaction. researchgate.net

Derivatization from Naphthalene Sulphonates and Related Intermediates

An alternative established route is the derivatization of pre-synthesized naphthalene sulphonates. This typically involves the sulphonation of naphthalene first, followed by Friedel-Crafts alkylation. The initial sulphonation of naphthalene can be controlled to yield either naphthalene-1-sulphonic acid or naphthalene-2-sulphonic acid. nih.gov

For instance, a two-step process is commercially used for the synthesis of isopropyl naphthalene sulphonate, which involves sulphonation followed by alkylation. researchgate.net A similar approach can be applied for this compound. In this pathway, the existing sulphonic acid group on the naphthalene ring acts as a deactivating meta-director. Therefore, the incoming propyl group would be directed to the 5- or 8-position if starting with naphthalene-1-sulphonic acid, or to the 5- or 8-position if starting with naphthalene-2-sulphonic acid.

The reaction conditions for the alkylation step are similar to those described previously, employing a propylating agent and a suitable acid catalyst. The choice of starting naphthalenesulphonic acid isomer and the control of alkylation conditions are key to obtaining the desired this compound isomer.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of alkylated aromatic compounds, including this compound. These novel approaches often incorporate principles of green chemistry and the use of advanced catalytic systems.

Green Chemistry Principles in Scalable Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this includes the use of greener solvents and reagents. Ionic liquids (ILs) have emerged as promising alternative reaction media for Friedel-Crafts alkylation and sulphonation reactions. rsc.orgresearchgate.net ILs offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling. For example, Me₃NHCl–AlCl₃ ionic liquid has been used for the efficient continuous-flow synthesis of long-chain alkylated naphthalenes. rsc.org While not specifically demonstrated for this compound, this technology presents a viable green alternative to traditional solvent systems.

Furthermore, the development of solvent-free reaction conditions is a key goal in green chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce waste and energy consumption. sigmaaldrich.com

Catalytic Synthesis Pathways for this compound

Advances in catalysis offer pathways to more selective and efficient synthesis of this compound. The use of heterogeneous catalysts, such as zeolites and clays, in Friedel-Crafts alkylation is a significant area of development. nih.govresearchgate.net These solid acid catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse. Zeolites, with their shape-selective properties, can influence the regioselectivity of the alkylation, potentially leading to higher yields of the desired isomer. nih.gov For instance, zeolites have been studied for the alkylation of naphthalene, demonstrating the potential for selective synthesis of specific isomers. nih.gov

The development of water-tolerant Lewis acid catalysts is another important advancement, as traditional Lewis acids like AlCl₃ are sensitive to moisture. This allows for the use of less stringently dried reagents and solvents, making the process more practical for large-scale production.

Mechanistic Aspects of this compound Formation

The formation of this compound is governed by the principles of electrophilic aromatic substitution on a substituted naphthalene ring. The mechanism involves the generation of a strong electrophile, either a propyl carbocation (in alkylation) or a sulphur trioxide-related species (in sulphonation), which then attacks the electron-rich naphthalene ring.

The key to understanding the product distribution lies in the directing effects of the substituents already present on the naphthalene ring.

Propyl Group: An alkyl group like propyl is an activating group and an ortho-, para-director. It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the positions ortho and para to itself. researchgate.netnih.govresearchgate.net

Sulphonic Acid Group: The -SO₃H group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophilic attack. It directs incoming electrophiles to the meta position. researchgate.net

When both a propyl and a sulphonic acid group are present on the naphthalene ring, the activating group (propyl) generally has a stronger directing influence than the deactivating group. Therefore, the position of a third substituent will be primarily determined by the propyl group.

For instance, in the sulphonation of 2-propylnaphthalene, the propyl group at the 2-position will direct the incoming sulphonic acid group to the para-positions (6 and 7) and the ortho-position (3). Steric hindrance may influence the relative yields of these isomers.

Conversely, in the alkylation of a naphthalenesulphonic acid, the deactivating sulphonic acid group will direct the incoming propyl group to a meta-position on a different ring if possible, to minimize deactivation.

The reversibility of the sulphonation reaction is another important mechanistic consideration. griffith.edu.au At higher temperatures, the kinetically favored product can revert to the starting materials and then re-react to form the more thermodynamically stable product. This principle is often exploited to control the isomeric composition of the final product.

Below is a table summarizing the directing effects of the relevant substituents:

| Substituent | Type | Directing Effect |

| -CH₂CH₂CH₃ (Propyl) | Activating | ortho, para |

| -SO₃H (Sulphonic Acid) | Deactivating | meta |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the qualitative analysis of this compound, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of this compound, providing information on the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of a this compound isomer, distinct signals corresponding to the aromatic protons on the naphthalene ring and the aliphatic protons of the propyl group are expected. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (approximately 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns and coupling constants (J) of these signals are crucial for determining the substitution pattern on the naphthalene ring. For the propyl group, a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the naphthalene ring would be anticipated, with chemical shifts in the upfield region. The acidic proton of the sulphonic acid group is often broad and may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring appear in the aromatic region (typically 120-145 ppm), while the carbons of the propyl group are found in the aliphatic region. The position of the sulphonic acid and propyl groups significantly influences the chemical shifts of the attached and adjacent carbon atoms. For instance, the carbon atom directly bonded to the sulphonic acid group would be expected to be deshielded and appear at a higher chemical shift.

While specific experimental NMR data for this compound is not widely published, data from analogous compounds such as 8-anilinonaphthalene-1-sulfonic acid derivatives can provide insights into the expected spectral features. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for a Generic this compound Isomer This table is predictive and based on general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Naphthalene) | 7.0 - 9.0 | Multiplets, Doublets |

| -CH₂- (adjacent to ring) | 2.5 - 3.0 | Triplet |

| -CH₂- (middle) | 1.5 - 2.0 | Sextet |

| -CH₃ (terminal) | 0.8 - 1.2 | Triplet |

| -SO₃H | 10.0 - 12.0 (variable, broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Generic this compound Isomer This table is predictive and based on general principles of NMR spectroscopy.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (Naphthalene) - Unsubstituted | 120 - 135 |

| Aromatic (Naphthalene) - Substituted | 130 - 145 |

| -CH₂- (adjacent to ring) | 30 - 40 |

| -CH₂- (middle) | 20 - 30 |

| -CH₃ (terminal) | 10 - 15 |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound with a high degree of confidence. For a compound with the molecular formula C₁₃H₁₄O₃S, the expected exact mass can be calculated and compared to the experimentally measured mass. This precise mass measurement is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). For instance, HRMS has been utilized to confirm the elemental composition of various substituted naphthalenesulfonic acid derivatives. acs.org

When this compound is present in a complex mixture, hyphenated mass spectrometry techniques are employed. These techniques couple a separation method, such as liquid chromatography (LC) or gas chromatography (GC), with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds like this compound. The sample is first separated by LC, and the eluting components are then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds, typically in the negative ion mode to detect the deprotonated molecule [M-H]⁻. LC-MS has been successfully applied to the determination of linear alkylbenzene sulfonates and their degradation products in environmental samples. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a derivatization step to convert the non-volatile sulfonic acid into a more volatile derivative. nih.govncu.edu.tw Silylation is a common derivatization technique for compounds containing acidic protons. nih.gov The derivatized analyte can then be separated by GC and detected by MS. The fragmentation patterns observed in the mass spectrum can provide structural information about the original molecule. For instance, a common fragmentation pathway for alkylbenzenesulphonic acids involves the loss of the alkyl group and desulphonation.

Table 3: Common Mass Fragments Observed in the Analysis of Alkyl Aromatic Sulphonic Acids This table is illustrative and based on general fragmentation patterns.

| Fragment | Description |

| [M-H]⁻ | Deprotonated molecular ion (in negative ion mode ESI-MS) |

| [M-SO₃]⁻ | Loss of the sulphonic acid group |

| [M-C₃H₇]⁻ | Loss of the propyl group |

| [C₁₀H₇SO₃]⁻ | Naphthalenesulphonate fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key expected absorptions include:

A broad O-H stretching band for the sulphonic acid group, typically in the region of 3200-2500 cm⁻¹.

S=O stretching vibrations for the sulphonic acid group, usually appearing as strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹.

C-S stretching vibration around 700-600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the propyl group just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the naphthalene chromophore of this compound. Naphthalene and its derivatives typically show strong absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the naphthalene ring. The UV-Vis spectrum is useful for quantitative analysis and for confirming the presence of the naphthalene ring system. For instance, the UV spectrum of p-toluenesulfonic acid can be used to select an appropriate wavelength for HPLC analysis. sielc.com

Table 4: Typical IR Absorption Frequencies for this compound This table provides expected ranges for characteristic IR absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -SO₃H | O-H stretch | 3200 - 2500 (broad) |

| -SO₃H | S=O stretch (asymmetric) | 1250 - 1120 |

| -SO₃H | S=O stretch (symmetric) | 1080 - 1010 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of naphthalenesulphonic acids and their analogs. Reversed-phase HPLC with a C18 column is a common approach. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of this compound is influenced by the polarity of the mobile phase and the pH. UV detection is commonly employed for quantification, with the wavelength set to an absorption maximum of the naphthalene chromophore. For complex mixtures containing various isomers, gradient elution may be necessary to achieve adequate separation. The use of ion-pair reagents can also be employed to improve the retention and separation of these anionic compounds.

Gas Chromatography (GC) , as mentioned earlier, requires derivatization of the sulfonic acid group to increase its volatility. Following derivatization, GC can provide high-resolution separation of different isomers. Flame ionization detection (FID) or mass spectrometry (MS) can be used for quantification. The choice of the stationary phase in the GC column is critical for achieving the desired separation.

Capillary Electrophoresis (CE) is another powerful technique for the separation of ionic compounds like this compound. In CE, separation is based on the differential migration of ions in an electric field. This technique offers high efficiency and resolution and can be used for the separation of closely related isomers.

For quantification, a calibration curve is typically constructed using standards of known concentrations. The peak area or peak height of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification.

Table 5: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Buffer | Detection | Key Considerations |

| HPLC | C18, Polymer-based | Acetonitrile/Methanol and aqueous buffer | UV, MS | Gradient elution for complex mixtures, ion-pairing agents can enhance separation. |

| GC | Various polar and non-polar columns | Inert carrier gas (e.g., He, N₂) | FID, MS | Derivatization of the sulfonic acid group is required. |

| CE | Fused silica capillary | Aqueous buffer | UV, MS | High separation efficiency for ionic compounds and isomers. |

Derivatives and Analogues of Propylnaphthalenesulphonic Acid: Synthesis and Structure Activity Relationships

Rational Design Principles for Propylnaphthalenesulphonic Acid Derivatives

The rational design of this compound derivatives is grounded in fundamental principles of organic chemistry, focusing on the strategic manipulation of the molecule's structure to achieve desired chemical and physical properties. Key to this approach is an understanding of the electronic and steric effects of substituents on the naphthalene (B1677914) ring system and the sulfonic acid group.

The naphthalene core, a bicyclic aromatic system, offers multiple positions for substitution. The reactivity of these positions is not uniform; for instance, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) under kinetically controlled conditions. However, at higher temperatures, the thermodynamically more stable β-substituted product is favored. vaia.com This principle is crucial in directing the sulfonation of the propylnaphthalene precursor to a specific position. The propyl group, being an ortho-, para-directing activator, will influence the position of the sulfonic acid group during synthesis.

Further derivatization of the sulfonic acid moiety (-SO3H) is a primary strategy for modifying the compound's properties. The sulfonic acid group can be converted into more reactive intermediates, such as sulfonyl chlorides (-SO2Cl), which then serve as precursors for a variety of derivatives including sulfonamides (-SO2NHR) and sulfonate esters (-SO2OR). The choice of the 'R' group in these derivatives is a critical aspect of rational design, as it can significantly alter the molecule's polarity, solubility, and biological activity.

Another design principle involves modifying the alkyl chain. The length and branching of the propyl group can influence the compound's lipophilicity and steric profile. patsnap.comnih.gov Longer or more branched alkyl chains generally increase hydrophobicity, which can be a key factor in applications such as surfactants or in molecules designed to interact with biological membranes. patsnap.comrsc.org

Synthetic Routes to Diverse this compound Analogues

The synthesis of this compound analogues begins with the preparation of the parent compound, typically through the Friedel-Crafts alkylation of naphthalene with a propyl halide (e.g., propyl chloride) followed by sulfonation with sulfuric acid. The conditions of the sulfonation reaction, particularly temperature, can be controlled to favor the formation of either the kinetic (alpha-substituted) or thermodynamic (beta-substituted) isomer. vaia.com

Once this compound is obtained, a diverse range of analogues can be synthesized by targeting the sulfonic acid group. A key intermediate in this process is propylnaphthalenesulfonyl chloride . This highly reactive compound is typically prepared by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). google.com

From propylnaphthalenesulfonyl chloride, several classes of derivatives can be accessed:

Sulfonate Esters: These are synthesized by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. youtube.comyoutube.comorganic-chemistry.orgyoutube.comlibretexts.org The choice of alcohol or phenol can introduce a wide variety of functional groups, allowing for significant modulation of the analogue's properties.

Sulfonamides: The reaction of propylnaphthalenesulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. nih.gov This reaction is a cornerstone of medicinal chemistry and allows for the introduction of a vast array of substituents.

Thioesters: While less common, the sulfonic acid group can be converted to a thioester, which can serve as an intermediate for further functionalization.

Analogues can also be created by modifying the naphthalene ring of this compound or its precursors. These modifications often involve standard electrophilic aromatic substitution reactions, such as:

Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2).

Halogenation: Introduction of halogen atoms (Cl, Br), which can serve as handles for further cross-coupling reactions.

Acylation: Introduction of an acyl group (-COR), which can be a precursor for other functional groups.

The synthesis of symmetric bis(naphthalenesulfonic acid) derivatives has also been reported, where two naphthalenesulfonic acid moieties are connected by a spacer. nih.gov This approach involves reacting a suitable precursor, such as an amino-naphthalenesulfonic acid, with a bifunctional linker. nih.gov

| Derivative Class | General Synthetic Route | Key Reagents |

| Propylnaphthalenesulfonyl Chloride | Chlorination of this compound | Thionyl chloride (SOCl2), Phosphorus pentachloride (PCl5) |

| Sulfonate Esters | Reaction of Propylnaphthalenesulfonyl Chloride with Alcohols/Phenols | Alcohol/Phenol, Base (e.g., pyridine, triethylamine) |

| Sulfonamides | Reaction of Propylnaphthalenesulfonyl Chloride with Amines | Primary or Secondary Amine, Base |

| Ring-Substituted Analogues | Electrophilic Aromatic Substitution on Propylnaphthalene | Nitrating agents (HNO3/H2SO4), Halogenating agents (Br2, Cl2), Acylating agents (RCOCl/AlCl3) |

Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives

While specific and extensive structure-activity relationship (SAR) studies on this compound and its derivatives are not widely published, valuable insights can be drawn from studies on related naphthalenesulfonic acid derivatives and general chemical principles.

A notable study on symmetric bis(naphthalenesulfonic acid) derivatives revealed important SAR for anti-HIV-1 activity. nih.gov In this study, the nature of the spacer linking the two naphthalenesulfonic acid units and the substitution pattern on the naphthalene ring were found to be critical for biological activity.

| Compound Series | Spacer | IC50 (µM) |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Hexamethylene | >100 |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Octamethylene | >100 |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Hexamethylene | 1.3 |

Table based on data from a study on symmetric bis(naphthalenesulfonic acid) derivatives for anti-HIV-1 activity, demonstrating the impact of the spacer and naphthalene moiety on potency. nih.gov

Influence of Substituent Modification on Chemical Reactivity Profiles

The chemical reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the naphthalene ring and modifications to the sulfonic acid group.

The sulfonic acid group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution. This means that any further substitution on the naphthalene ring will be directed to the meta position relative to the sulfonic acid group and will occur at a slower rate. The acidity of the sulfonic acid itself can be modulated by other substituents on the ring; electron-withdrawing groups will increase its acidity, while electron-donating groups will decrease it.

Modification of the sulfonic acid to a sulfonyl chloride (-SO2Cl) dramatically increases its reactivity towards nucleophiles, allowing for the synthesis of esters and amides. The reactivity of the sulfonyl chloride can be influenced by substituents on the naphthalene ring; electron-withdrawing groups will make the sulfur atom more electrophilic and thus more reactive.

Correlation of Structural Features with Functional Properties and Applications

The functional properties of this compound and its derivatives, which dictate their applications, are directly correlated with their structural features.

Amphiphilicity and Surfactant Properties: The combination of the hydrophobic propylnaphthalene group and the hydrophilic sulfonic acid group gives the molecule amphiphilic character. This is the basis for the use of alkylnaphthalenesulfonic acids as surfactants, emulsifiers, and dispersants. The length of the alkyl chain plays a crucial role; longer chains increase the hydrophobic character, which can enhance surfactant properties up to a certain point. patsnap.comrsc.org

Dye Intermediates: The naphthalene ring system is a common chromophore. The color of naphthalenesulfonic acid-based dyes can be tuned by the introduction of various auxochromes (e.g., -NH2, -OH) and by extending the conjugated pi-system. The sulfonic acid group itself provides water solubility, which is an important property for many dye applications.

Computational Approaches to SAR Prediction for this compound Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and for guiding the design of new derivatives, forming the basis of in-silico SAR studies. ijpsjournal.com For this compound derivatives, these methods can be applied to understand and predict how structural modifications will affect their properties and activity.

Quantum Mechanics (QM) calculations , such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties:

Electronic Properties: The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential can be calculated. researchgate.net These properties are fundamental to understanding the reactivity of the molecule, its ability to participate in charge-transfer interactions, and its potential for binding to biological targets. researchgate.net

Structural Properties: QM methods can determine the most stable 3D conformation of a molecule and the geometries of its various isomers. This is crucial for understanding steric effects and for designing molecules that fit into a specific binding site.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity.

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. ijpsjournal.com This method can be used to:

Identify Potential Biological Targets: By docking a library of derivatives against various proteins, potential biological targets can be identified.

Predict Binding Affinity: Docking programs can estimate the binding energy of a molecule to its target, providing a prediction of its potency.

Visualize Binding Modes: The 3D visualization of the docked complex allows researchers to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding. This information is invaluable for designing new derivatives with improved affinity.

By combining these computational approaches, a comprehensive in-silico SAR model can be developed for this compound derivatives, enabling the rational design of new compounds with tailored properties and functions. ijpsjournal.com

Mechanistic Investigations of Propylnaphthalenesulphonic Acid S Chemical Reactivity

Electron Density Distribution and Reactive Sites in Propylnaphthalenesulphonic Acid

The reactivity of this compound is fundamentally governed by the electron density distribution within the naphthalene (B1677914) ring system, which is influenced by both the propyl and the sulfonic acid substituents. The naphthalene nucleus itself does not have uniform electron density; the α-positions (1, 4, 5, and 8) are inherently more electron-rich and thus more susceptible to electrophilic attack than the β-positions (2, 3, 6, and 7). This is a consequence of the resonance stabilization of the carbocation intermediate formed during electrophilic substitution, where the intermediate for α-substitution has more contributing resonance structures that preserve a benzenoid ring. researchgate.netechemi.comwordpress.com

The presence of the propyl group, an alkyl group, further influences the electron density through its electron-donating inductive effect. This effect tends to increase the electron density of the naphthalene ring, making it more reactive towards electrophiles compared to unsubstituted naphthalene. The position of the propyl group on the naphthalene ring will direct incoming electrophiles to specific positions.

Conversely, the sulfonic acid group (-SO₃H) is a strongly electron-withdrawing group. Its presence deactivates the ring towards further electrophilic substitution and directs incoming non-sulfonating electrophiles primarily to the other ring. For instance, in the sulfonation of naphthalene, the initial substitution to form naphthalenesulfonic acid makes the substituted ring less reactive. ontosight.ai

The interplay between the activating propyl group and the deactivating sulfonic acid group, along with the inherent reactivity of the naphthalene core, determines the ultimate reactive sites for various chemical transformations. For electrophilic substitution reactions, the positions on the ring bearing the propyl group will be more activated, while the ring with the sulfonic acid group will be deactivated.

Reaction Kinetics and Thermodynamic Considerations in this compound Processes

The sulfonation of naphthalene to produce naphthalenesulfonic acids serves as a classic example of kinetic versus thermodynamic control, a principle that is directly applicable to the synthesis and reactions of this compound. echemi.comquora.comvaia.comstackexchange.com

At lower temperatures (around 80°C), the sulfonation of naphthalene predominantly yields naphthalene-1-sulfonic acid. wordpress.comvaia.com This is the kinetically controlled product , meaning it is formed faster due to a lower activation energy barrier. quora.comvaia.com The transition state leading to the 1-isomer is lower in energy. stackexchange.com

However, if the reaction is carried out at higher temperatures (e.g., 160°C), the major product is naphthalene-2-sulfonic acid. wordpress.comvaia.com This is the thermodynamically controlled product , as it is the more stable isomer. echemi.comstackexchange.com The greater stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where there is a significant steric interaction between the sulfonic acid group and the hydrogen atom at the 8-position. echemi.comstackexchange.com Since sulfonation is a reversible reaction, at higher temperatures, the less stable kinetic product can revert to the starting material and then react to form the more stable thermodynamic product. echemi.comwordpress.com

A kinetic study on the sulfonation of naphthalene has shown that the reaction is first-order with respect to the sulfonic acid. The optimal reaction temperature for maximizing the yield of the β-sulfonic acid (the 2-isomer) was found to be 170°C for an equimolar acid to naphthalene ratio. acs.org The partial rate factors for sulfonation at the 1- and 2- positions decrease with increasing acid concentration. researchgate.net

These principles of kinetic and thermodynamic control are crucial in the industrial production of specific isomers of this compound, where the reaction conditions can be tailored to favor the formation of the desired product.

Table 1: Isomer Distribution in Naphthalene Sulfonation at 25°C

| Sulfuric Acid Conc. (wt-%) | 1-Naphthalenesulfonic Acid (%) | 2-Naphthalenesulfonic Acid (%) | Ratio (1- to 2-) |

|---|---|---|---|

| 75.5 | 85.5 | 14.5 | 5.9 |

| 95.2 | 80.4 | 19.6 | 4.1 |

Data sourced from a study on the sulfonation of naphthalene in concentrated aqueous sulfuric acid. researchgate.net

Intermolecular Interactions and Aggregation Behavior of this compound

This compound, particularly in its salt form (e.g., sodium propylnaphthalenesulphonate), is an amphiphilic molecule, possessing both a hydrophobic propylnaphthalene part and a hydrophilic sulfonate head group. This structure drives its tendency to form aggregates, such as micelles, in aqueous solutions. nih.govresearchgate.netsigmaaldrich.com

The aggregation process is a result of the hydrophobic effect, where the nonpolar propylnaphthalene tails are sequestered from water to minimize the disruption of the hydrogen-bonding network of water, while the polar sulfonate groups remain in contact with the aqueous phase. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . wikipedia.orgalfa-chemistry.com

Studies on sodium alkylnaphthalene sulfonates (SANS) have shown that the CMC decreases as the length of the alkyl chain increases, which is a common trend for surfactants. nih.gov The logarithmic value of the CMC for these compounds decreases linearly with an increase in the effective number of carbon atoms in the alkyl chain. nih.gov The aggregation number, which is the average number of surfactant molecules in a micelle, increases with increasing alkyl chain length. nih.gov

The micropolarity within the micelles of alkylnaphthalene sulfonates is lower than that of sodium dodecyl sulfate (B86663) (SDS), and it is not very sensitive to the length of the alkyl chain. nih.gov This suggests that the naphthalene rings have a significant influence on the micellar environment. The microviscosity inside these micelles, however, does increase with a longer alkyl chain. nih.gov The study of micellar effects on the S(N)2 reactions of alkyl naphthalene-2-sulfonates has also been a subject of research. nih.gov

Table 2: Critical Micelle Concentration (CMC) of Selected Surfactants

| Surfactant | CMC (mM) | Category |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 8.3 | Anionic |

| Sodium Decyl Naphthalene Sulfonate (SDNS) | 0.82 - 0.92 | Anionic |

| Cetyltrimethylammonium Bromide (CTAB) | 0.92 | Cationic |

Data for SDS and CTAB from Wikipedia wikipedia.org and Alfa Chemistry alfa-chemistry.com. Data for SDNS from The Journal of Physical Chemistry B. acs.orgacs.org

Spectroscopic Probes for Reaction Intermediates in this compound Chemistry

The identification and characterization of transient species and reaction intermediates in the chemistry of this compound are heavily reliant on various spectroscopic techniques. These methods provide invaluable insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers and their derivatives. epa.govchemicalbook.comnih.gov Chemical shifts and coupling constants can provide detailed information about the substitution pattern on the naphthalene ring. For instance, ¹H NMR has been used to study the micellization of sodium decyl naphthalene sulfonate by observing changes in the chemical shifts of the aromatic protons upon micelle formation. acs.orgacs.org 2D NMR techniques like NOESY can reveal the spatial proximity of protons, offering clues about the arrangement of molecules within a micelle. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching) and the aromatic C-H and C=C bonds of the naphthalene ring can be readily identified. researchgate.netresearchgate.netnist.govnih.gov This technique is particularly useful for monitoring the progress of reactions, such as the sulfonation of naphthalene, by observing the appearance of the sulfonic acid peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system is a strong chromophore, and UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. researchgate.netnist.gov The absorption spectrum is sensitive to the substitution pattern and the molecular environment. Changes in the UV-Vis spectrum can indicate the formation of reaction intermediates or charge-transfer complexes. researchgate.net For example, UV-Vis spectroscopy has been employed to study the interaction of naphthalene sulfonates with metal ions. researchgate.net

Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. Fluorescence spectroscopy is a highly sensitive technique that can be used to probe the local environment of the molecule. nih.govresearchgate.net For instance, the fluorescence of probe molecules like pyrene (B120774) can be used to determine the micropolarity and microviscosity of the interior of micelles formed by alkylnaphthalene sulfonates. nih.govresearchgate.net The fluorescence of 8-anilino-1-naphthalenesulfonic acid (ANS) is known to be highly sensitive to the polarity of its environment and is often used to study protein folding and micelle formation. nih.govacs.orgnih.gov

Table 3: Spectroscopic Data for Naphthalene Sulfonic Acid Derivatives

| Compound | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|

| Sodium 2-naphthalenesulfonate | ¹H NMR (in DMSO-d₆) | Aromatic proton signals observed between 7.5 and 8.3 ppm. | chemicalbook.com |

| β-naphthalene sulfonic acid sodium formaldehyde (B43269) condensate | IR Spectroscopy | Strong and wide absorption peak at 3442 cm⁻¹ (-OH), peaks for aromatic C-H and S=O groups. | researchgate.net |

| 1-Naphthalenesulfonic acid | UV/Vis Spectroscopy | Provides information on electronic transitions. | nist.gov |

Environmental Fate and Transformation Pathways of Propylnaphthalenesulphonic Acid

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that break down chemical compounds. For propylnaphthalenesulphonic acid, these primarily include photolysis, hydrolysis, and oxidation.

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For sulphonate esters, the hydrolytic reactions have been considered to proceed through a concerted mechanism, though evidence for a two-step mechanism involving a pentavalent intermediate has also been reported for aryl benzenesulphonates. rsc.org The rate of hydrolysis can be influenced by pH. For instance, the hydrolysis of sodium primary alkyl sulphates is subject to both uncatalysed and acid-catalysed pathways. rsc.org In the case of this compound, the stability of the sulphonate group suggests that hydrolysis is likely to be a slow process under typical environmental pH conditions. However, under specific conditions, such as in the presence of strong acids, the rate of hydrolysis may increase. Propyl-sulphonic acid-functionalized nanoparticles have been synthesized and used as catalysts for the hydrolysis of cellobiose, demonstrating that the sulphonic acid group can participate in catalytic hydrolysis reactions. scirp.org

Oxidation:

Oxidation processes, particularly with strong oxidizing agents like persulphate and ozone, can effectively degrade naphthalene (B1677914) sulphonic acids in water. nih.gov

Ozone Oxidation: The oxidation of naphthalene in supercritical water has been shown to be highly efficient, with about 99% conversion and over 80% of the carbon appearing as CO2 within a short reaction time. researchgate.net Intermediate products identified during this process include acetic acid, formic acid, naphthoquinone, and phthalic anhydride. researchgate.net

The following table summarizes key findings related to the oxidation of naphthalene sulphonic acids.

| Oxidation Method | Target Compound | Key Findings | Reference |

| Persulphate Oxidation | H acid (1-amino-8-naphthol-3,6-disulphonic acid) | Removal rate increases with temperature. Carbonate ions inhibit the reaction. Terephthalic acid is a degradation product. | nih.gov |

| Supercritical Water Oxidation | Naphthalene | ~99% conversion. Intermediate products include acetic acid, formic acid, and phthalic anhydride. | researchgate.net |

Biotic Transformation and Biodegradation Studies

The biodegradation of this compound is a critical process determining its persistence in the environment. This process is primarily carried out by microorganisms that can utilize the compound as a source of carbon and energy.

While specific studies on the microbial degradation pathways of this compound are limited, research on related naphthalene sulphonates provides significant insights. The biodegradation of naphthalene-2-sulphonate has been shown to proceed through the formation of salicylate (B1505791) and gentisate. nih.gov Microbial consortia isolated from contaminated soils have demonstrated high efficiency in degrading naphthalene. researchgate.net The degradation of phenanthrene, another polycyclic aromatic hydrocarbon, by a microbial consortium also showed the capability to degrade other organic pollutants like biphenyl (B1667301) and anthracene. mdpi.com This suggests that microbial communities with the ability to degrade one type of aromatic hydrocarbon may also be effective against others, including this compound.

Microbial consortia, or communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. A study on the degradation of perfluorooctane (B1214571) sulphonate (PFOS), another persistent organic pollutant, identified a consortium predominantly composed of Hyphomicrobium species (46.7%) and other unclassified microorganisms (53.0%) that was capable of reducing PFOS concentrations. nih.govplos.org Another study on a phenanthrene-degrading consortium identified seven dominant strains belonging to the genera Pseudomonas, Stenotrophomonas, Delftia, Brevundimonas, Curtobacterium, and Microbacterium. mdpi.com The synergistic action of these different microbial populations is often crucial for the complete mineralization of complex organic pollutants.

The following table presents examples of microbial consortia and their degradation capabilities for related compounds.

| Target Compound | Dominant Microbial Genera in Consortium | Degradation Efficiency | Reference |

| Perfluorooctane sulphonate (PFOS) | Hyphomicrobium (46.7%), Unclassified microorganisms (53.0%) | 56.7% reduction in 20 days | nih.govplos.org |

| Phenanthrene | Pseudomonas, Stenotrophomonas, Delftia, Brevundimonas, Curtobacterium, Microbacterium | 98% of 100 mg/L in 3 days; 93% of 1000 mg/L in 5 days | mdpi.com |

Environmental Mobility and Persistence Assessment

The environmental mobility of this compound is largely governed by its water solubility and its potential to sorb to soil and sediment particles. The sulphonic acid group imparts significant water solubility to the molecule. However, the naphthalene ring and the propyl group are hydrophobic, which can lead to some degree of sorption to organic matter in soil and sediment.

The persistence of related perfluorinated cycloalkyl sulphonate anions is expected to be high due to their recalcitrance to typical abiotic and biological degradation processes. industrialchemicals.gov.au While this compound is not perfluorinated, the stability of the naphthalene ring structure suggests that it may exhibit a degree of persistence in the environment, particularly in anaerobic compartments where degradation is slower. The detection of related perfluoroalkyl sulphonates in remote regions suggests a potential for long-range environmental transport. industrialchemicals.gov.au

Sorption and Desorption Dynamics in Soil and Sediment Systems

The environmental behavior of this compound is significantly influenced by its interaction with soil and sediment. Sorption and desorption processes dictate its mobility, bioavailability, and ultimately, its fate in the environment. These dynamics are complex and depend on the physicochemical properties of both the compound and the surrounding matrix.

Sorption, the process by which a substance adheres to a solid surface, is a key factor in the retention of organic compounds in soil and sediment. For compounds similar to this compound, such as other naphthalene derivatives and phenolic acids, sorption is often rapid. researchgate.net The extent of sorption is influenced by several soil properties, including organic matter content, clay content, and the presence of metal oxides. researchgate.netmdpi.com

Research on naphthalene, a related hydrophobic organic compound (HOC), has shown that sorption in soil organic matter (SOM) can be a nonlinear process. nih.govresearchgate.net This nonlinearity suggests that multiple sorption mechanisms may be at play. The sorption capacity for naphthalene has been observed to be highest in humin, a fraction of soil organic matter, indicating the importance of the specific composition of the organic matter. nih.govresearchgate.net Both aromatic and aliphatic components of soil organic matter have been found to be important for the sorption of HOCs. nih.govresearchgate.net

Desorption, the release of a sorbed substance, is often not a fully reversible process. Hysteresis, where the desorption isotherm does not follow the same path as the sorption isotherm, is a common phenomenon. nih.govkwrwater.nl This can be attributed to factors such as the entrapment of the compound within the soil matrix and changes in the sorbent structure upon sorption. kwrwater.nl For some phenolic acids, sorption has been found to be largely irreversible using standard laboratory methods. researchgate.net This irreversible binding can limit the mobility and bioavailability of the compound.

The following table summarizes key research findings on the sorption and desorption of related compounds, providing insights into the expected behavior of this compound.

| Compound | Sorbent | Key Findings |

| Naphthalene | Mineral soil, humic fractions, lignin | Sorption isotherms were nonlinear. Sorption capacity was highest in humin. Hysteresis was observed in desorption. nih.govresearchgate.net |

| Phenolic acids | Various soils | Sorption was rapid and largely irreversible. Sorption correlated with clay content and the presence of metal oxides. researchgate.net |

| Naphthalene and Benzene | Artificial sandy loam soil | Sorption capacities were primarily controlled by organic carbon content. Temperature influenced naphthalene sorption, with higher sorption at lower temperatures. kwrwater.nl |

Leaching Potential and Groundwater Transport Considerations

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. Leaching is directly related to the sorption-desorption dynamics discussed previously. Compounds that are weakly sorbed to soil particles are more likely to be transported with percolating water.

The strong sorption observed for similar compounds, like phenolic acids, suggests that their transport may be limited. researchgate.net High reactivity and sorption can restrict the movement of these chemicals from their point of origin. researchgate.net However, even strongly sorbed compounds can potentially leach over time, especially if they persist in the soil and build up to high concentrations. researchgate.net

The transport of pollutants in groundwater is a complex process involving advection (transport with the bulk flow of groundwater), dispersion (spreading of the contaminant plume), and chemical reactions such as sorption and degradation. In the context of in-situ leaching of minerals, the injected acidic solutions can dissolve various minerals, leading to changes in groundwater chemistry and the mobilization of various elements. mdpi.com While this is a different context, it highlights the potential for chemical interactions to significantly influence subsurface transport.

The mobility of organic compounds in soil is often inversely related to their sorption affinity. Therefore, understanding the factors that control the sorption of this compound is crucial for predicting its leaching potential.

Factors Influencing Environmental Longevity (e.g., pKa, Octanol-Water Partition Coefficient)

The environmental persistence of this compound is governed by a combination of its intrinsic chemical properties and the environmental conditions it encounters. Two key parameters that provide insight into its environmental behavior are its acid dissociation constant (pKa) and its octanol-water partition coefficient (Kow).

The pKa is a measure of the strength of an acid in solution. For an acidic compound like this compound, the pKa value determines the proportion of the compound that exists in its ionized versus its non-ionized form at a given pH. The speciation of the molecule is critical because the ionized and neutral forms can have different sorption behaviors and toxicities. nih.gov The pH of the soil and water will, therefore, play a significant role in the fate and transport of this compound.

The octanol-water partition coefficient (Kow) , often expressed as its logarithm (log Kow), is a measure of a chemical's lipophilicity, or its tendency to partition into fatty or organic phases rather than water. wikipedia.org A higher log Kow value indicates a greater affinity for organic materials and lipids. This parameter is widely used to predict the bioaccumulation potential of organic pollutants. wikipedia.org Chemicals with high log Kow values tend to accumulate in the fatty tissues of organisms. wikipedia.org

The log Kow also provides an indication of a compound's tendency to sorb to soil organic matter. Generally, compounds with higher log Kow values are more strongly sorbed to soil, which reduces their mobility and leaching potential. The experimental determination of log Kow can be done using methods like the shake-flask method. nih.gov It is important to note that for ionizable compounds, the distribution between octanol (B41247) and water can be pH-dependent, and in such cases, the distribution coefficient (D) at a specific pH is a more relevant parameter. nih.govyoutube.com

The following table presents typical ranges for these parameters for related compounds, which can be used to infer the likely properties of this compound.

| Parameter | Description | Typical Values for Related Compounds | Significance for Environmental Fate |

| pKa | Acid dissociation constant | Varies depending on the specific acidic functional group. | Determines the ionization state of the molecule at a given pH, influencing its solubility, sorption, and bioavailability. nih.gov |

| log Kow | Octanol-water partition coefficient | For various pharmaceuticals, values can range from approximately 1.5 to 3.0 and higher. nih.gov | Indicates the tendency of the compound to sorb to organic matter and bioaccumulate in organisms. wikipedia.org |

Applications and Advanced Research Trajectories of Propylnaphthalenesulphonic Acid in Specialized Fields

Role in Advanced Materials Science

The distinct molecular structure of propylnaphthalenesulphonic acid makes it a valuable component in the formulation of advanced materials, particularly in the development of conductive polymers and as a specialized surfactant and dispersant.

Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. The conductivity of these polymers can be significantly enhanced through a process called doping, which involves the introduction of a "dopant" molecule to create charge carriers within the polymer matrix. nih.gov

This compound, with its strong acidic nature, can act as an effective p-dopant for conducting polymers such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netresearchgate.netrsc.org The doping process involves the protonation of the polymer backbone by the sulphonic acid group, leading to the formation of polarons and bipolarons, which are mobile charge carriers that facilitate electrical conduction. researchgate.net The bulky propylnaphthalene group of the acid can also influence the morphology of the polymer film, potentially leading to a more ordered structure and further enhancing conductivity. researchgate.net

While specific data on this compound as a dopant is limited in publicly available research, the principle is well-established with similar sulphonic acids. For instance, doping of PEDOT:PSS with mineral acids has been shown to increase conductivity by several orders of magnitude. researchgate.netmdpi.comrsc.orgresearchgate.net The use of organic sulphonic acids, such as camphor (B46023) sulphonic acid (CSA), has also resulted in highly conductive polyaniline films. bibliotekanauki.pl It is hypothesized that this compound could offer a balance between doping efficiency and processability due to its organic-soluble nature.

The potential application of this compound extends to electrolyte formulations for batteries and supercapacitors. Its ionic conductivity and ability to interact with polymer matrices could be leveraged in the development of polymer-based electrolytes with improved performance and safety characteristics.

Table 1: Comparison of Conductivity of Doped Polyaniline with Various Acid Dopants

| Dopant Acid | Conductivity (S/cm) | Reference |

| Hydrochloric Acid (HCl) | 71.90 | researchgate.net |

| Naphthalene (B1677914) Disulphonic Acid (NDSA) | 0.65 - 0.98 | researchgate.net |

| Camphorsulphonic Acid (CSA) | >1000 | nih.gov |

| This compound (Predicted) | Potentially High |

Note: The conductivity for this compound is a predicted value based on the performance of similar sulphonic acids.

The amphiphilic structure of this compound makes it a candidate for use as a surfactant and dispersant in various advanced formulations. A surfactant molecule possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, allowing it to stabilize emulsions and dispersions.

In the context of nanotechnology, surfactants are crucial for the dispersion of nanoparticles, such as carbon nanotubes (CNTs), in liquid media. mdpi.commdpi.comresearchgate.net The hydrophobic propylnaphthalene group of the acid can adsorb onto the surface of CNTs through π-π stacking interactions, while the hydrophilic sulphonic acid group extends into the aqueous phase, providing electrostatic stabilization and preventing agglomeration. researchgate.net This is critical for creating stable and homogeneous dispersions for use in composites, conductive inks, and biomedical applications.

Furthermore, this compound can be employed as an emulsifier in emulsion polymerization. pcc.euclariant.comresearchgate.netcalpoly.edu In this process, the surfactant stabilizes monomer droplets in an aqueous phase, where polymerization occurs. The choice of surfactant can influence the particle size, stability, and final properties of the resulting latex. The unique structure of this compound could offer advantages in the synthesis of specialized polymers with controlled particle morphologies.

Contributions to Separation Science and Technologies

The ionic nature and hydrophobicity of this compound lend themselves to applications in various separation techniques, including chromatography and membrane-based separations.

In high-performance liquid chromatography (HPLC), particularly in reversed-phase mode, the separation of ionic or highly polar compounds can be challenging. nih.govyoutube.com this compound can be utilized as an ion-pairing agent in the mobile phase to enhance the retention and separation of basic and cationic analytes. sigmaaldrich.comcdhfinechemical.comtechnologynetworks.comyoutube.com

The mechanism involves the formation of a neutral ion-pair between the anionic sulphonate group of the acid and the cationic analyte. This ion-pair has increased hydrophobicity, leading to stronger interaction with the non-polar stationary phase and thus, greater retention. sigmaaldrich.com The concentration and the hydrophobic character of the ion-pairing agent can be adjusted to optimize the separation. The propylnaphthalene group provides a significant hydrophobic character, making it effective for a range of basic compounds.

Additionally, this compound could potentially be incorporated into the synthesis of novel HPLC stationary phases. mdpi.comsunderland.ac.ukmdpi.comtue.nlresearchgate.net By chemically bonding the molecule to a solid support, a stationary phase with unique selectivity, combining both ion-exchange and hydrophobic interactions, could be created. This would be particularly useful for mixed-mode chromatography, allowing for the simultaneous separation of compounds with diverse polarities.

Table 2: Common Ion-Pairing Reagents in Reversed-Phase HPLC

| Ion-Pairing Reagent | Analyte Type | Mode of Interaction |

| Alkyl Sulphonates (e.g., this compound) | Cationic/Basic | Ion-Pair Formation |

| Tetraalkylammonium Salts | Anionic/Acidic | Ion-Pair Formation |

| Trifluoroacetic Acid (TFA) | Cationic/Basic | Ion-Pairing & pH modification |

Membrane separation is a technology that uses a semi-permeable membrane to separate a mixture. This compound, due to its sulphonic acid group, has potential applications in two key areas of membrane technology: proton exchange membranes and facilitated transport membranes.

Proton exchange membranes (PEMs) are a critical component of fuel cells, allowing the transport of protons while blocking electrons and fuel. researchgate.netnih.govelsevierpure.com Sulphonated polymers are commonly used for this purpose. While this compound itself is not a polymer, its sulphonic acid functionality could be incorporated into polymer matrices to create novel PEM materials with tailored proton conductivity and water management properties.

In facilitated transport membranes, a carrier molecule is embedded within the membrane to selectively bind and transport a specific component across the membrane. researchgate.netrsc.orgepa.govicm.edu.pl this compound could act as a carrier for the transport of metal ions. researchgate.net The sulphonic acid group can chelate with metal cations, and the entire complex can then be transported across the membrane, driven by a concentration gradient. This could be applied to the separation and recovery of valuable or toxic metals from industrial wastewater. Research on other sulphonic acid derivatives in polymer inclusion membranes has shown the feasibility of this approach for the transport of ions like Pb(II). mdpi.comresearchgate.net

Research in Organic Synthesis and Reagent Development

The acidic nature of this compound suggests its potential use as a catalyst in certain organic reactions. researchgate.netnih.govgoogle.comajgreenchem.commdpi.com Strong acids are often used to catalyze reactions such as esterification, where they protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The organic nature of this compound could offer advantages in terms of solubility in organic reaction media compared to mineral acids.

Furthermore, the reactive nature of the sulphonic acid group and the naphthalene ring system opens up possibilities for its use as a starting material or reagent in the synthesis of more complex molecules and fine chemicals. sigmaaldrich.com However, specific research detailing the application of this compound as a catalyst or synthetic reagent is currently limited, representing a promising area for future investigation.

Emerging Research Areas for this compound

This compound, a synthetic organic compound, is finding new avenues in scientific and industrial research. ontosight.ai While traditionally used in dye production and as a building block in pharmaceuticals, its unique chemical properties are being explored for more advanced applications. ontosight.ai Current research is focusing on its potential as a specialized tool in various biochemical and molecular biology studies. ontosight.ai

Emerging research is investigating the utility of this compound in the study of complex biochemical processes. ontosight.ai Its structure, featuring a naphthalene ring system with both a propyl group and a sulphonic acid functional group, allows for specific interactions that are of interest to researchers. ontosight.ai These investigations include its role in protein binding and enzymatic reactions, which could lead to new discoveries in cellular functions and metabolic pathways. ontosight.ai

Q & A

Q. What are the established analytical methods for quantifying propylnaphthalenesulphonic acid in complex matrices?

this compound (PNSA) is typically quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, optimized for sulfonic acid derivatives. For complex environmental or biological matrices, solid-phase extraction (SPE) is recommended to reduce interference . Calibration curves must account for matrix effects, and validation should include recovery studies (85–115% acceptable range) and limits of detection (LOD < 0.1 µg/mL). NIST standards (e.g., naphthalenesulfonic acid analogs) are critical for method verification .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Synthesis protocols for PNSA often involve sulfonation of naphthalene derivatives followed by propylation. Key steps include:

- Purification: Recrystallization using ethanol-water mixtures to remove unreacted sulfonic acid precursors.

- Characterization: FT-IR (confirming sulfonic group at ~1180 cm⁻¹) and ¹H-NMR (propyl chain protons at δ 0.9–1.5 ppm) .

- Documentation: Detailed reporting of reaction conditions (temperature, catalyst concentration) to address batch variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks.

- Storage: Inert containers (HDPE) at pH-neutral conditions to prevent degradation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

PNSA is highly soluble in polar solvents (e.g., water, methanol) but precipitates in acidic media (pH < 3). Stability studies show degradation >50°C, with sulfonic group hydrolysis observed at pH > 10. Long-term storage recommendations:

| Condition | Stability |

|---|---|

| 25°C, pH 7 | >12 months |

| 40°C, pH 7 | 6 months |

| 25°C, pH 10 | <1 month |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions in NMR or IR data often arise from:

- Isomeric impurities: Use HPLC-MS to differentiate isomers (e.g., ortho vs. para substitution).

- Solvent artifacts: Deuterated solvents (e.g., D₂O) may shift proton signals; validate with multiple solvents .

- Statistical analysis: Apply principal component analysis (PCA) to spectral datasets to identify outlier batches .

Q. What experimental design strategies optimize catalytic efficiency in this compound-mediated reactions?

For catalysis studies (e.g., acid-catalyzed esterification):

- DoE (Design of Experiments): Vary catalyst concentration (0.1–5 mol%), temperature (50–100°C), and substrate ratios.

- Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions.

- Kinetic studies: Monitor reaction progress via inline FT-IR to track sulfonic acid group activity .

Q. How does this compound interact with environmental matrices, and what methodologies assess its ecotoxicological impact?

- Adsorption studies: Use batch experiments with soil/clay to determine Kd (partition coefficient).

- Microcosm assays: Evaluate biodegradation rates under aerobic/anaerobic conditions (half-life ~30–90 days).

- Toxicity endpoints: Daphnia magna LC50 (48h) >100 mg/L suggests low acute toxicity, but chronic effects require transcriptomic analysis .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Q. How can cross-disciplinary studies address gaps in this compound’s applications in material science?

- Hybrid materials: Incorporate PNSA into ion-exchange membranes; characterize proton conductivity via electrochemical impedance spectroscopy (EIS).

- Collaborative frameworks: Partner with computational chemists to design PNSA-based polymers with tailored thermal stability (TGA/DSC data required) .

Methodological Best Practices

- Data validation: Use interlaboratory comparisons for critical parameters (e.g., purity assays) .

- Contradiction management: Document all anomalies in supplementary materials, including raw spectra and failed experiments .

- Ethical reporting: Disclose funding sources and potential conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。